molecular formula C16H19F2N5O B6095021 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine

Cat. No.: B6095021
M. Wt: 335.35 g/mol
InChI Key: WGZXFWIIHSPDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine is a novel compound that has been synthesized for scientific research purposes. This compound has attracted significant attention from researchers due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine in lab experiments is that it has shown significant activity against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine. One direction is to further investigate its mechanism of action in order to optimize its use in lab experiments. Another direction is to explore its potential for use in combination with other drugs for the treatment of cancer and other diseases. Additionally, research could focus on developing new formulations of this compound that are more effective and have fewer side effects. Finally, research could explore the potential of this compound for use in other areas, such as neuroscience and immunology.

Synthesis Methods

The synthesis of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine involves a multi-step process that starts with the reaction between 2,6-difluorobenzyl bromide and ethyl magnesium bromide. This reaction produces 2-(2,6-difluorophenyl)ethyl magnesium bromide, which is then reacted with piperidine-1-carboxaldehyde to produce 3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinecarboxaldehyde. The final step involves the reaction of 3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinecarboxaldehyde with sodium azide and acetic anhydride to produce the final compound, this compound.

Scientific Research Applications

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-tetrazol-1-ylacetyl)piperidine has potential applications in scientific research, particularly in the field of medicine and pharmacology. This compound has been shown to have significant activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Properties

IUPAC Name

1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N5O/c17-14-4-1-5-15(18)13(14)7-6-12-3-2-8-22(9-12)16(24)10-23-11-19-20-21-23/h1,4-5,11-12H,2-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZXFWIIHSPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NN=N2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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